![molecular formula C17H17NO4 B5869334 N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5869334.png)
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
Compounds with a 1,3-benzodioxol-5-yl moiety are often found in various chemical substances, including some pharmaceuticals and research chemicals . They can have diverse biological activities depending on their other substituents .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . For instance, a Pd-catalyzed C-N cross-coupling reaction was used to synthesize a series of 1-benzo[1,3]dioxol-5-yl-indoles .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule.Chemical Reactions Analysis
These compounds can undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical application . These properties can be determined through a combination of experimental techniques.Scientific Research Applications
Medicine: Anticancer Agent Development
This compound has been the basis for the design and synthesis of a series of indoles with 3-N-fused heteroaryl moieties . These derivatives have shown promising anticancer activity against several cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia. The structure-activity relationship studies of these compounds could lead to the development of new anticancer agents.
Agriculture: Chemical Reactivity for Crop Protection
Material Science: Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of unique chemicals, which could be utilized in material science for creating new materials with specific properties .
Environmental Science: Potential for Environmental Remediation
Although direct applications in environmental science are not detailed, the chemical’s properties could be explored for environmental remediation purposes, such as in the degradation of pollutants or in the synthesis of environmentally friendly materials .
Biochemistry: Molecular Entity Research
As a molecular entity, this compound could be significant in biochemistry research, particularly in understanding small chemical compounds’ interactions and behaviors within biological systems .
Pharmacology: Drug Discovery and Development
In pharmacology, the compound’s derivatives have been evaluated for their pharmacological similarities to other substances, indicating its potential in drug discovery and development processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-3-5-14(7-12(11)2)20-9-17(19)18-13-4-6-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQYMMJWYRBTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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